Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. It is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound's unique structure includes an ethyl ester group and various substituents that enhance its biological activity. Its chemical formula is , and it has a molecular weight of 341.31 g/mol. The compound is cataloged under CAS number 1574285-32-7 and has a purity of 95% .
The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate can be achieved through several methods, primarily focusing on the construction of the oxazole ring and the introduction of the difluoromethoxy and isopropoxy groups.
Methods:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing the synthesis process, ensuring high purity and yield of the final product.
The molecular structure of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate features a central oxazole ring attached to various functional groups:
The structural representation can be expressed using the SMILES notation: O=C(C1=COC(C2=CC=C(OC(F)F)C(OC(C)C)=C2)=N1)OCC
.
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves interactions with specific biological targets, potentially influencing pathways related to inflammation and microbial resistance.
Process:
Further studies employing techniques such as molecular docking and binding assays are essential for elucidating these interactions comprehensively.
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate exhibits distinct physical and chemical properties:
These properties are crucial for determining its applicability in various scientific fields.
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has potential applications in several scientific domains:
The synthesis of ethyl 2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate (CAS 1574285-32-7) proceeds through a convergent sequence involving aromatic substitution, oxazole ring construction, and late-stage functionalization. A canonical pathway begins with ethyl 2-(4-hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate (CAS 1574285-30-5) as a key intermediate, synthesized via Robinson-Gabriel cyclodehydration of an acylated β-ketoester precursor [2] [4]. Subsequent difluoromethylation of the phenolic hydroxyl group installs the -OCF₂H moiety. Alternative routes leverage ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate (CAS 1574285-28-1), where the benzyl group acts as a protecting group removed via hydrogenolysis prior to difluoromethylation [4]. Critical yield-limiting steps include:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Role | Typical Yield |
---|---|---|---|
Ethyl 2-(4-hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate | 1574285-30-5 | Difluoromethylation precursor | 65-72% |
Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate | 1574285-28-1 | Protected intermediate | 78-82% |
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde | — | Aryl aldehyde for oxazole synthesis | 60-68% |
Oxazole ring construction predominantly employs the Robinson-Gabriel synthesis, where 4-(difluoromethoxy)-3-isopropoxybenzamide (or its benzyl-protected analog) reacts with ethyl 2-chloroacetoacetate under dehydrative conditions. Key optimization parameters include:
Cyclodehydration efficiency is highly sensitive to electronic effects: electron-rich arenes (e.g., 3-alkoxyphenyl) exhibit 20-30% faster cyclization kinetics than electron-neutral substrates due to enhanced nucleophilicity at the amide carbonyl [8].
The ethyl ester moiety serves dual roles: as a directing group for oxazole ring assembly and as a carboxylate protector for downstream derivatization. Two strategic approaches exist:
Table 2: Esterification Methods Comparison
Method | Reagent | Conditions | Yield | Key Limitation |
---|---|---|---|---|
Steglich Esterification | DCC, DMAP | CH₂Cl₂, 0°C to RT, 12h | 88-92% | Difficult DCC removal |
Acid Chloride Route | SOCl₂, then EtOH | Reflux, 2h + RT, 4h | 85-90% | Hydrolysis side-reactions |
Fischer Esterification | H₂SO₄, EtOH | Reflux, 24h | <40% | Low conversion, degradation |
Difluoromethylation: The critical -OCF₂H installation employs sodium chlorodifluoroacetate (ClCF₂COONa) under phase-transfer catalysis. Optimal conditions use:
Isopropoxylation: This proceeds via Williamson ether synthesis using:
Table 3: Catalytic Systems for Substituent Installation
Substituent | Catalyst | Optimal Conditions | Yield | Side Products |
---|---|---|---|---|
Difluoromethoxy | TBAB (5 mol%) | ClCF₂COONa, DMF, 90°C | 80-85% | OCHF₂ (≤5%), diaryl ethers (≤3%) |
Isopropoxy | CuI (10 mol%) | i-PrBr, K₂CO₃, acetone, MW 100°C | 88% | Dialkylated arene (≤2%) |
Difluoromethoxy (no catalyst) | None | ClCF₂COONa, DMSO, 120°C | 40-45% | Dehalogenated ether (15-20%) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8